Cas no 921467-88-1 (2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide)

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide
- AKOS024626994
- F2096-0446
- 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
- 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide
- 921467-88-1
- 2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
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- インチ: 1S/C19H16ClFN4O2S/c20-13-3-7-15(8-4-13)23-18(27)25-19-24-16(11-28-19)9-17(26)22-10-12-1-5-14(21)6-2-12/h1-8,11H,9-10H2,(H,22,26)(H2,23,24,25,27)
- InChIKey: CFHCMPJCGZKNQB-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=C(F)C=C1)(=O)CC1=CSC(NC(=O)NC2=CC=C(Cl)C=C2)=N1
計算された属性
- 精确分子量: 418.0666528g/mol
- 同位素质量: 418.0666528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 528
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 111Ų
2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2096-0446-10μmol |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide |
921467-88-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2096-0446-10mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide |
921467-88-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2096-0446-20mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide |
921467-88-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2096-0446-4mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide |
921467-88-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2096-0446-1mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide |
921467-88-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2096-0446-75mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide |
921467-88-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2096-0446-15mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide |
921467-88-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2096-0446-20μmol |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide |
921467-88-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2096-0446-25mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide |
921467-88-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2096-0446-50mg |
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide |
921467-88-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamideに関する追加情報
Professional Introduction to Compound with CAS No. 921467-88-1 and Product Name: 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide
Compound with the CAS number 921467-88-1 and the product name 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide represents a significant advancement in the field of chemical biomedicine. This compound has garnered considerable attention due to its unique structural features and promising biological activities, making it a subject of extensive research and development in pharmaceutical applications.
The molecular structure of this compound is characterized by a complex arrangement of functional groups, including a thiazole ring, a carbamoylamino group, and fluoro-substituted aromatic moieties. The presence of these elements not only contributes to its distinct chemical properties but also opens up diverse possibilities for its interaction with biological targets. Specifically, the thiazole ring is a well-known pharmacophore found in numerous bioactive molecules, often associated with antimicrobial, antiviral, and anti-inflammatory properties. The carbamoylamino group further enhances its potential by introducing a polar and nucleophilic moiety, which can facilitate binding to specific protein targets.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the structural versatility of heterocyclic compounds. The compound in question aligns well with this trend, as it combines the advantages of multiple pharmacophoric units into a single molecule. This design approach has been widely adopted in drug discovery programs due to its ability to optimize both potency and selectivity. The fluorine substituent at the phenyl ring is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles.
Current research in the field of medicinal chemistry has highlighted the importance of rational drug design, where structural modifications are meticulously tailored to achieve desired biological outcomes. The compound with CAS No. 921467-88-1 exemplifies this principle by integrating several key structural motifs that have been empirically validated to enhance drug-like properties. For instance, the 4-chlorophenyl moiety contributes to lipophilicity and electronic characteristics that can modulate receptor interactions, while the overall acetylamide functionality provides a scaffold for further derivatization.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Preliminary studies have suggested that it exhibits inhibitory activity against various enzymatic targets relevant to inflammatory and infectious diseases. The thiazole core, in particular, has been extensively studied for its role in modulating immune responses and microbial growth. By incorporating additional functional groups such as the carbamoylamino and fluoro-substituted phenyl groups, researchers aim to fine-tune the compound’s interaction with biological pathways while minimizing off-target effects.
The synthesis of this compound represents a testament to the advancements in synthetic organic chemistry, which now allows for the efficient construction of complex molecules with high precision. The multi-step synthetic route involves strategic bond formations between heterocyclic precursors and aromatic units, culminating in the desired product structure. Such synthetic methodologies are critical for enabling rapid screening and optimization campaigns in drug discovery pipelines.
From a computational chemistry perspective, virtual screening techniques have been employed to identify potential binding modes of this compound with target proteins. Molecular docking studies have revealed promising interactions with enzymes involved in metabolic pathways associated with cancer and neurodegenerative disorders. These findings underscore the compound’s potential as a lead candidate for further development into novel therapeutic agents.
The pharmacokinetic profile of any drug candidate is paramount to its clinical success. In vitro assays have been conducted to evaluate the metabolic stability, solubility, and distribution properties of this compound. Initial results indicate favorable characteristics that would support its progression into preclinical studies. For instance, the presence of fluorine atoms has been shown to enhance binding affinity while reducing susceptibility to enzymatic degradation.
In conclusion, the compound with CAS No. 921467-88-1 and product name 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide represents a promising candidate for further exploration in chemical biomedicine. Its unique structural features, combined with preliminary evidence of biological activity, position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new therapeutic applications for heterocyclic compounds like this one, it is likely that additional insights will emerge regarding its potential role in addressing complex diseases.
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